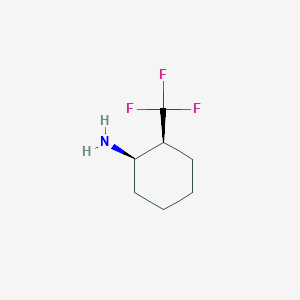

rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine

Description

Significance of Chiral Amines as Versatile Building Blocks and Catalysts in Contemporary Organic Synthesis

Chiral amines are fundamental to contemporary organic synthesis, serving as indispensable building blocks and powerful catalysts. Their prevalence is highlighted by the fact that approximately 40% of active pharmaceutical ingredients (APIs) and 20% of agrochemicals feature a chiral amine moiety. wiley.com These compounds are recognized as one of the most valuable and versatile synthetic intermediates for constructing a wide array of amine-containing natural products, pharmaceuticals, and agrochemicals. researchgate.net

The stereoselective synthesis of chiral amines is a pivotal area of research because the biological activity of many drugs and natural products is dependent on a specific enantiomer. researchgate.net As a result, numerous methodologies have been developed for their synthesis, including asymmetric reductive amination, hydroamination, and biocatalytic approaches using enzymes like amine transaminases. researchgate.netacs.org Beyond their role as structural cores, chiral amines are widely employed in asymmetric synthesis as chiral bases for enantioselective deprotonation reactions and as resolving agents for racemic mixtures of acids. sigmaaldrich.com Their ability to induce stereoselectivity makes them essential components in the synthesis of complex, optically pure molecules. researchgate.netsigmaaldrich.com

Strategic Importance of Fluorine and Trifluoromethyl Group Incorporation in Organic Molecules

The incorporation of fluorine and, more specifically, the trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug design and materials science. hovione.com The trifluoromethyl group possesses a unique combination of electronic and steric properties that can profoundly influence a molecule's physicochemical and biological characteristics. nbinno.com Its high electronegativity, intermediate between that of fluorine and chlorine, can alter the acidity or basicity of nearby functional groups, thereby affecting molecular interactions. nbinno.comwikipedia.org

One of the most significant impacts of the -CF3 group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group resistant to metabolic oxidation, which can increase the half-life of a drug candidate. mdpi.com Furthermore, the lipophilic nature of the -CF3 group can improve a molecule's permeability across biological membranes, a crucial attribute for bioavailability. nbinno.commdpi.com This group is often used as a bioisostere for chlorine or methyl groups to fine-tune steric and electronic properties, improve binding selectivity, and enhance pharmacokinetic profiles. wikipedia.orgmdpi.com

Table 1: Key Physicochemical Properties Influenced by the Trifluoromethyl Group

| Property | Impact of -CF3 Incorporation | Reference |

|---|---|---|

| Lipophilicity | Increases lipophilicity (Hansch π value of +0.88), enhancing membrane permeability. | mdpi.com |

| Metabolic Stability | High C-F bond energy (485.3 kJ/mol) confers resistance to metabolic degradation. | mdpi.com |

| Electronegativity | High electronegativity alters the pKa of nearby functional groups. | nbinno.comwikipedia.org |

| Binding Affinity | Can enhance binding affinity and selectivity to biological targets. | mdpi.com |

| Bioavailability | Improved lipophilicity and stability often lead to better overall bioavailability. | chemrxiv.org |

Overview of Cyclohexylamine (B46788) Scaffolds in Stereoselective Transformations

The cyclohexylamine scaffold is a privileged structure in organic synthesis, valued for its conformational rigidity and three-dimensional arrangement of substituents. This well-defined stereochemical framework is instrumental in stereoselective transformations, where precise control over the spatial orientation of reacting groups is essential. Cyclohexylamine derivatives serve as key intermediates in the synthesis of a variety of important molecules, including the widely used antitussive dextromethorphan. nih.gov

The rigid nature of the cyclohexane (B81311) ring allows it to act as a chiral scaffold, influencing the stereochemical outcome of reactions. researchgate.net Biocatalytic methods, for instance, have been developed to synthesize enantiopure 3-substituted cyclohexylamine derivatives from prochiral diketones, demonstrating the scaffold's utility in creating multiple chiral centers with high precision. researchgate.net In asymmetric catalysis, chiral ligands derived from cyclohexylamine scaffolds can effectively transfer stereochemical information to a metal center, guiding the enantioselective formation of products. snnu.edu.cn The predictable chair-like conformations of the cyclohexane ring provide a robust platform for designing catalysts and intermediates where substituent positions are well-defined, thereby enabling high levels of stereocontrol.

Contextualization of rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine within Fluorinated Chiral Amines and Cyclohexane Derivatives

The compound this compound is a member of the class of fluorinated chiral amines and is built upon the robust cyclohexane framework. While specific research on this exact racemic mixture is not extensively detailed in the literature, its properties and potential applications can be understood by examining its constituent parts and related analogues. The "(1r,2s)" designation indicates a specific relative stereochemistry between the amine and trifluoromethyl groups on the cyclohexane ring, where they are in a trans configuration.

This molecule combines the established benefits of the cyclohexylamine scaffold with the strategic advantages of trifluoromethylation. Analogous compounds, such as 4-(trifluoromethyl)cyclohexylamine and cis-3-(trifluoromethyl)cyclohexylamine, are recognized as valuable building blocks in medicinal chemistry and materials science. chemimpex.comchemimpex.comnih.gov For instance, 4-(trifluoromethyl)cyclohexylamine is noted for its enhanced chemical stability and reactivity, serving as an essential building block for pharmaceuticals and agrochemicals. chemimpex.com The trifluoromethyl group in these compounds is known to increase lipophilicity and bioactivity, which are beneficial properties in drug design. chemimpex.com

In this compound, the placement of the electron-withdrawing trifluoromethyl group adjacent to the amine functionality is expected to lower the basicity of the amine compared to a non-fluorinated counterpart. This modification can significantly alter its binding characteristics in a biological context or its reactivity in chemical synthesis. The compound serves as a potential chiral building block where the trifluoromethyl group provides a stable, lipophilic, and sterically defined substituent, while the amine group offers a handle for further synthetic elaboration.

Table 2: Comparison of Related Trifluoromethylated Cyclohexylamine Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Features/Applications | Reference |

|---|---|---|---|---|

| 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | 58665-70-6 | C₇H₁₂F₃N | Building block for pharmaceuticals and agrochemicals; enhanced stability and reactivity. | chemimpex.com |

| cis-4-(Trifluoromethyl)cyclohexylamine | 1073266-01-9 | C₇H₁₂F₃N | Intermediate in synthesis for drugs targeting neurological disorders; used in agrochemicals and materials science. | chemimpex.com |

| cis-3-Trifluoromethyl-cyclohexylamine HCl | Not explicitly listed, component of a mixture | C₇H₁₃ClF₃N (for free base) | A structurally related chiral amine derivative. | nih.gov |

| This compound | Not available | C₇H₁₂F₃N | Combines chiral amine and cyclohexyl scaffold with an adjacent CF₃ group, modifying basicity and lipophilicity. |

Strategies for the Racemic Synthesis of 2-(trifluoromethyl)cyclohexan-1-amine (B1316632) Scaffolds

The racemic synthesis of 2-(trifluoromethyl)cyclohexan-1-amines logically proceeds through a two-stage approach: first, the introduction of the trifluoromethyl group onto a cyclohexane precursor, and second, the formation of the amine. This sequence allows for the creation of the key C-CF₃ and C-N bonds on the carbocyclic ring.

The synthesis of cyclohexylamines is a well-established field in organic chemistry, with several robust methods available. These methods typically begin with a readily available cyclohexane core containing a ketone or alcohol functionality.

One of the most direct and widely used methods is the reductive amination of cyclohexanone . This one-pot reaction involves the condensation of cyclohexanone with an amine source, typically ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding cyclohexylamine. nih.govnih.gov Various reducing agents and catalytic systems can be employed, from metal hydrides to catalytic hydrogenation. nih.govresearchgate.net For instance, reductive amination of cyclohexanone with ammonia over heterogeneous catalysts like copper-chromium or nickel-based systems under hydrogen pressure is a common industrial practice. nih.govacs.org

Another major pathway is the catalytic hydrogenation of aniline . In this process, the aromatic ring of aniline is fully saturated under hydrogen pressure using catalysts based on cobalt, nickel, rhodium, or ruthenium. escholarship.orgmdpi.comresearchgate.netdicp.ac.cn This method is highly efficient for producing unsubstituted cyclohexylamine on a large scale. acs.orgresearchgate.net

Additionally, cyclohexylamines can be prepared from cyclohexanol . This transformation is achieved through amination with ammonia, often over nickel or cobalt catalysts in a continuous reactor system at elevated temperatures and pressures. acs.orgmdpi.comgoogle.com

Table 1: Common Synthetic Routes to Cyclohexylamines

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| Cyclohexanone | Ammonia, H₂, Catalyst (e.g., Ni, Cu-Cr) | Cyclohexylamine | Direct, one-pot conversion of a ketone to an amine. nih.govnih.gov |

| Aniline | H₂, Catalyst (e.g., Co, Ni, Rh) | Cyclohexylamine | High-yield industrial process for unsubstituted cyclohexylamine. mdpi.comresearchgate.netdicp.ac.cn |

The incorporation of a trifluoromethyl (CF₃) group onto a cyclohexane ring is a critical step in synthesizing the target scaffold. The high electronegativity and steric bulk of the CF₃ group necessitate specific methodologies.

A primary strategy is the nucleophilic trifluoromethylation of cyclohexanone derivatives . This is most effectively achieved using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. rsc.org In the presence of a fluoride initiator (e.g., tetrabutylammonium fluoride - TBAF) or other suitable activators, TMSCF₃ delivers a nucleophilic "CF₃⁻" equivalent to the carbonyl carbon of cyclohexanone. thieme-connect.comresearchgate.net This reaction forms a silylated trifluoromethyl carbinol, which upon acidic workup yields 1-(trifluoromethyl)cyclohexan-1-ol. acs.org To achieve the 2-substituted pattern, a precursor such as 1,2-cyclohexanedione could be selectively trifluoromethylated.

Alternatively, electrophilic trifluoromethylating agents can be used with cyclohexanone derivatives. researchgate.netmonash.edu This approach involves converting cyclohexanone into a nucleophilic enolate or enamine, which then reacts with an electrophilic "CF₃⁺" source. nih.gov Reagents like S-(trifluoromethyl)diarylsulfonium salts (Umemoto's reagents) or hypervalent iodine compounds (Togni's reagents) are employed for this purpose. organic-chemistry.org This method allows for the regioselective formation of the C-CF₃ bond at the α-position to the carbonyl group, directly yielding a 2-(trifluoromethyl)cyclohexanone intermediate.

A plausible racemic synthesis for the target compound would therefore involve the α-trifluoromethylation of cyclohexanone to produce 2-(trifluoromethyl)cyclohexan-1-one, followed by non-stereoselective reductive amination to yield a mixture of diastereomers, including this compound.

Enantioselective Synthesis of (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine and Related Structures

Accessing specific enantiomers of 2-(trifluoromethyl)cyclohexan-1-amine requires asymmetric synthesis or resolution of the racemic mixture. Asymmetric catalysis offers a direct and atom-economical route to enantioenriched chiral amines from prochiral precursors.

The key prochiral intermediate for the asymmetric synthesis is 2-(trifluoromethyl)cyclohexan-1-one or its corresponding imine. Catalytic asymmetric reduction of the C=O or C=N double bond can establish the desired stereocenters in a controlled manner.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines. nih.gov This method involves the reduction of a C=N bond using molecular hydrogen in the presence of a chiral metal complex. Catalysts based on iridium, rhodium, and ruthenium, complexed with chiral phosphine ligands, are commonly used. google.comthieme-connect.com More recently, catalysts based on earth-abundant metals like nickel and manganese have also been developed for the asymmetric hydrogenation of imines. researchgate.netdicp.ac.cnnih.gov

For the synthesis of (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, a precursor imine would be formed by the condensation of 2-(trifluoromethyl)cyclohexan-1-one with a suitable amine (e.g., ammonia or a benzylamine). The subsequent asymmetric hydrogenation of this cyclic ketimine would be the crucial enantioselective step. The choice of chiral ligand and metal center is critical for achieving high diastereo- and enantioselectivity, as the catalyst must effectively differentiate the prochiral faces of the imine while controlling the configuration relative to the existing stereocenter at the 2-position. thieme-connect.com Significant progress has been made in the asymmetric hydrogenation of challenging substrates, including cyclic imines and those bearing sterically similar alkyl groups, suggesting the feasibility of this approach. nih.govnih.gov

Table 2: Selected Chiral Ligands for Asymmetric Imine Hydrogenation

| Metal | Ligand Family | Substrate Type | Reference |

|---|---|---|---|

| Ir, Rh | Chiral Diphosphines (e.g., BINAP, f-Binaphane) | Acyclic and Cyclic Imines | google.comnih.gov |

| Pd, Zn | BINAP | Trifluoromethylated Imines (Transfer Hydrogenation) | researchgate.netbit.edu.cn |

| Ni | Chiral Diphosphines | Cyclic N-Sulfonyl Ketimines | researchgate.netdicp.ac.cn |

Organocatalysis provides a complementary, metal-free approach to asymmetric synthesis. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), have emerged as highly effective catalysts for the enantioselective synthesis of amines. organic-chemistry.org

In the context of synthesizing the target compound, an organocatalytic asymmetric reductive amination of 2-(trifluoromethyl)cyclohexan-1-one would be a highly convergent strategy. researchgate.net This reaction proceeds in one pot, where the chiral phosphoric acid catalyzes both the formation of a chiral iminium ion intermediate from the ketone and an amine, and its subsequent enantioselective reduction. nih.govresearchgate.net The CPA activates the imine by forming a chiral ion pair, guiding the hydride donor (typically a Hantzsch ester or a benzothiazoline) to attack one of the enantiotopic faces of the C=N bond. organic-chemistry.org

This methodology has been successfully applied to the direct asymmetric amination of α-substituted cyclic ketones, demonstrating its potential for creating nitrogen-bearing stereocenters adjacent to another stereocenter with high levels of stereocontrol. nih.govescholarship.org The bulky trifluoromethyl group and the specific conformational constraints of the cyclohexane ring would be key factors influencing the stereochemical outcome.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6H,1-4,11H2/t5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJUJGNSSJMED-NTSWFWBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335234-06-4 | |

| Record name | rac-(1R,2S)-2-(trifluoromethyl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical and Conformational Analysis of 1r,2s 2 Trifluoromethyl Cyclohexan 1 Amine

Configurational Assignment Methodologies

Determining the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical research. For a compound like (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, which exists as a pair of enantiomers, several powerful analytical techniques can be employed.

Spectroscopic Techniques for Absolute Configuration Determination (e.g., ECD, VCD, NMR with Chiral Shift Reagents)

Spectroscopic methods offer robust, non-destructive ways to determine absolute configuration in the solution phase, which is often more relevant to biological activity than the solid state.

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition. biotools.us Since enantiomers produce VCD spectra that are equal in intensity but opposite in sign (mirror images), this technique is exceptionally powerful for assigning absolute configuration. researchgate.net The standard protocol involves measuring the experimental VCD spectrum of one enantiomer and comparing it to a theoretically predicted spectrum. biotools.us The predicted spectrum is generated through ab initio quantum mechanical calculations, typically using density functional theory (DFT), for a known configuration (e.g., 1R,2S). nih.gov A match between the experimental and calculated spectra allows for an unambiguous assignment of the molecule's absolute configuration in solution. biotools.usnih.gov This method is advantageous as it does not require crystallization or chemical derivatization. biotools.us

NMR with Chiral Shift Reagents: Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between enantiomers through the use of chiral shift reagents (CSRs). These reagents, often lanthanide-based complexes, form transient, diastereomeric complexes with the chiral analyte. tcichemicals.comnih.gov This interaction breaks the magnetic equivalence of the enantiomers, leading to separate signals in the NMR spectrum. nih.gov For (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, the basic amino group would readily coordinate with a Lewis acidic CSR. By observing the chemical shift differences (Δδ) between the signals of the two enantiomers, one can not only determine the enantiomeric purity but also, in some cases, assign the absolute configuration based on established models for how the enantiomers interact with the chiral reagent. acs.orgpanosyan.com

¹⁹F NMR Spectroscopy: The presence of the trifluoromethyl group offers a unique and highly sensitive probe for stereochemical analysis using ¹⁹F NMR. After derivatizing the amine with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid), two diastereomers are formed. These diastereomers exhibit distinct ¹⁹F NMR signals, and the difference in their chemical shifts can be correlated to the absolute configuration at the amine's stereocenter based on empirical models. nih.gov

| Technique | Principle | Application to Target Compound | Key Advantage |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized IR light. | Comparison of experimental spectrum with DFT-calculated spectrum of a known enantiomer. | Provides unambiguous absolute configuration in solution without derivatization. biotools.us |

| NMR with Chiral Shift Reagents (CSRs) | Formation of transient diastereomeric complexes with a chiral lanthanide reagent. | Coordination of the amino group to the CSR induces separate NMR signals for each enantiomer. | Allows for determination of enantiomeric excess and, in some cases, absolute configuration. acs.org |

| ¹⁹F NMR with Chiral Derivatizing Agents (CDAs) | Covalent reaction with a CDA (e.g., Mosher's acid) to form stable diastereomers. | The trifluoromethyl group provides a sensitive probe with distinct signals for each diastereomer. | High sensitivity and large chemical shift dispersion of ¹⁹F nucleus. |

X-ray Crystallography of Derivatives and Analogues

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of its absolute configuration. nih.govresearchgate.net The technique relies on the diffraction of X-rays by a well-ordered crystal lattice. nih.gov

For (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, which may be an oil or difficult to crystallize in its free base form, a common strategy is to prepare a crystalline derivative. This is typically achieved by forming a salt with a chiral acid (e.g., tartaric acid or mandelic acid) or a chiral base. The resulting diastereomeric salt often exhibits improved crystallization properties. The structure of a suitable single crystal can then be solved, revealing the relative and absolute stereochemistry of all atoms in the molecule. eurjchem.com This technique has been successfully applied to determine the structure of various aminocyclohexane derivatives and other complex organic molecules. nih.gov

Conformational Preferences and Dynamics of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation. wikipedia.org For a disubstituted cyclohexane like (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, the orientation of the amino and trifluoromethyl groups (axial vs. equatorial) is dictated by a complex interplay of steric and electronic factors.

Influence of Trifluoromethyl and Amino Groups on Ring Conformation

In a substituted cyclohexane, the chair conformation can undergo a "ring flip" to an alternative chair conformation, which interconverts axial and equatorial positions. The energetic preference for one conformation over the other is determined by the steric strain introduced by the substituents. libretexts.org A key factor is the presence of 1,3-diaxial interactions, which are repulsive steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org To minimize these interactions, bulky substituents preferentially occupy the more spacious equatorial positions. wikipedia.org

The steric demand of a substituent is quantified by its A-value, which represents the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) | Steric Preference |

|---|---|---|

| -H | 0 | Reference |

| -NH₂ | ~1.4 - 1.6 | Moderate |

| -CH₃ | 1.74 | Moderate-High |

| -CF₃ | ~2.1 - 2.5 | High |

| -C(CH₃)₃ | >4.5 | Very High (Anancomeric) |

Note: A-values can vary slightly depending on the experimental conditions and method of determination.

For (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, the substituents have a trans relationship. In a trans-1,2-disubstituted cyclohexane, the two chair conformations are a diequatorial form and a diaxial form. openstax.org Given the significant steric bulk of the trifluoromethyl group (A-value ≈ 2.1-2.5 kcal/mol) and the moderate bulk of the amino group (A-value ≈ 1.4-1.6 kcal/mol), the diaxial conformer would suffer from severe 1,3-diaxial interactions. rsc.orgmasterorganicchemistry.com Consequently, the conformational equilibrium will overwhelmingly favor the diequatorial conformer, where both the trifluoromethyl and amino groups occupy equatorial positions. libretexts.orgopenstax.org This preference is so strong that the molecule can be considered conformationally locked in the diequatorial state.

Intramolecular Interactions and Their Stereochemical Implications (e.g., Hydrogen Bonding, Fluorine-Hydrogen Interactions)

In the favored diequatorial conformation, the amino and trifluoromethyl groups are gauche to each other. This proximity allows for potential intramolecular interactions that can further stabilize this conformation and influence the rotational preferences of the substituents.

Fluorine-Hydrogen Interactions: Nonclassical hydrogen bonds, such as C-F···H-C interactions, have been shown to be significant stabilizing forces in other fluorinated cyclohexanes. These electrostatic interactions occur between the polarized C-F bond and nearby C-H bonds. In the diequatorial conformer of (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, stabilizing interactions could exist between the fluorine atoms and adjacent equatorial or axial hydrogens on the cyclohexane ring, further anchoring the preferred conformation.

Theoretical and Computational Studies on Stereochemistry and Conformation

Computational chemistry provides indispensable tools for understanding the stereochemical and conformational behavior of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations allow for the detailed exploration of molecular structures and energies. nih.gov

For (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, computational studies can be used to:

Calculate Relative Energies: Determine the precise energy difference between the diequatorial and diaxial chair conformations, confirming the strong preference for the diequatorial form. Calculations can also map the energy profile of the ring-flip process.

Predict Spectroscopic Properties: As mentioned, DFT calculations are essential for predicting VCD spectra to assign absolute configuration. nih.gov They can also be used to predict NMR chemical shifts, which can help in assigning the structure and conformation by comparing calculated values to experimental data. researchgate.net

Analyze Intramolecular Interactions: Techniques like Natural Bond Orbital (NBO) analysis or Quantum Theory of Atoms in Molecules (QTAIM) can be employed to identify and quantify weak non-covalent interactions, such as intramolecular N-H···F or C-F···H-C hydrogen bonds. These analyses can provide evidence for the existence of these interactions and estimate their contribution to the conformational stability.

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization and energy calculation. | Most stable conformer, relative energies, energy barriers for ring-flip. |

| DFT with VCD Calculation | Prediction of VCD spectra. | Correlation with experimental data for absolute configuration assignment. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Analysis of the electron density distribution. | Identification and quantification of intramolecular hydrogen bonds and other stabilizing electronic interactions. |

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Energy Minima and Transition States

For the two chair conformers of (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, DFT calculations would typically involve geometry optimization to locate the lowest energy arrangement of atoms for each. The relative energies of these optimized structures would then reveal the more stable conformer. The energy difference is largely dictated by the A-values of the amine (-NH₂) and trifluoromethyl (-CF₃) groups. The A-value for an -NH₂ group is approximately 1.2-1.6 kcal/mol, while for a -CF₃ group, it is around 2.1-2.5 kcal/mol. These values represent the energy penalty of placing the substituent in an axial position.

Given the larger A-value of the trifluoromethyl group, it is anticipated that the conformer with the trifluoromethyl group in the equatorial position and the amine group in the axial position would be the more stable of the two. Quantum chemical calculations would refine this prediction by accounting for all electronic and steric interactions, including gauche interactions between the substituents.

A hypothetical energy profile for the chair-chair interconversion could be calculated, identifying the transition state, which is likely a twist-boat conformation. The energy barrier for this ring flip would also be a key output of such calculations.

Table 1: Hypothetical Relative Energies of Conformers of (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine from DFT Calculations

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A | -NH₂ (axial), -CF₃ (equatorial) | 0.00 | ~85% |

| B | -NH₂ (equatorial), -CF₃ (axial) | ~1.0 | ~15% |

Note: The data in this table is hypothetical and based on the established A-values of the individual substituents. Actual values would require specific DFT calculations for this molecule.

Molecular Dynamics Simulations for Conformational Landscapes and Equilibria

Molecular Dynamics (MD) simulations offer a complementary approach to understanding the conformational behavior of rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine by exploring its potential energy surface over time. By simulating the motion of the molecule, MD can reveal the dynamic equilibrium between different conformers and the pathways of their interconversion.

An MD simulation of this molecule, typically in a solvent box to mimic solution-phase behavior, would track the atomic trajectories over nanoseconds or even microseconds. Analysis of these trajectories would allow for the determination of the population of each chair conformer, providing a statistical representation of the conformational landscape. The results of an MD simulation are expected to corroborate the findings from quantum chemical calculations, showing a strong preference for the conformer with the equatorial trifluoromethyl group.

Furthermore, MD simulations can provide insights into the flexibility of the cyclohexane ring and the rotational preferences of the substituents. For instance, the simulation could reveal the preferred rotamers of the amine and trifluoromethyl groups, which can be influenced by intramolecular hydrogen bonding or steric hindrance.

Table 2: Hypothetical Conformational Population Analysis from Molecular Dynamics Simulation

| Conformational State | Dihedral Angle Range (C1-C2-C3-C4) | Occupancy (%) |

| Chair (eq -CF₃) | 50° to 65° | ~85% |

| Chair (ax -CF₃) | -65° to -50° | ~14% |

| Twist-Boat/Other | Intermediate values | ~1% |

Note: This data is illustrative of the expected outcome of a molecular dynamics simulation based on the principles of conformational analysis. The dihedral angle ranges are typical for chair conformations of cyclohexane.

Application of 1r,2s 2 Trifluoromethyl Cyclohexan 1 Amine As a Chiral Synthon in Organic Synthesis

Role in Asymmetric Catalysis

The strategic placement of a primary amine and a trifluoromethyl group on a cyclohexane (B81311) scaffold in a trans configuration provides a robust framework for inducing chirality in chemical transformations. This has led to its exploration in both organocatalysis and as a component of chiral ligands for metal-catalyzed reactions.

Use as a Chiral Organocatalyst or Co-catalyst

While direct studies on rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine as an organocatalyst are emerging, the broader class of chiral 1,2-diaminocyclohexane derivatives has been extensively used in asymmetric organocatalysis. researchgate.net These catalysts often operate through the formation of chiral enamines or iminium ions, which then react with electrophiles or nucleophiles, respectively, to yield enantiomerically enriched products. The trifluoromethyl group in the target compound can significantly influence the steric and electronic properties of such catalytic intermediates, potentially leading to enhanced stereoselectivity. For instance, cinchona alkaloid amines have been successfully employed in organocatalytic Robinson annulation reactions to produce fluorinated cyclohexenones with high enantioselectivity. mdpi.com The development of novel chiral organic catalysts has also enabled the highly enantioselective isomerization of trifluoromethyl imines to produce optically active trifluoromethylated amines. nih.govnih.gov

Integration into Chiral Ligand Design for Metal-Catalyzed Asymmetric Transformations

The amine functionality of (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine serves as an excellent coordination site for transition metals, making it a valuable component in the design of chiral ligands for asymmetric catalysis. nih.gov By incorporating this chiral amine into a larger ligand structure, it is possible to create a chiral environment around a metal center, thereby directing the stereochemical outcome of a catalytic reaction. For example, Schiff base ligands derived from enantiopure cyclohexane-1,2-diamines have been used to create chiral iron(II) spin-crossover complexes. nih.gov The rigid cyclohexane backbone helps to translate the chirality of the amine to the catalytic pocket, influencing the approach of the substrate. The trifluoromethyl group can further refine the steric and electronic properties of the ligand, impacting the activity and selectivity of the resulting metal complex.

Building Block in the Construction of Complex Chiral Architectures

The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of more complex chiral molecules. Its amine group provides a handle for further chemical modifications, while the trifluoromethylcyclohexane core imparts unique conformational and electronic properties to the target molecules.

Derivatization Reactions of the Amine Functionality

The primary amine group of the compound is readily derivatized through a variety of standard organic transformations. nih.govacademicjournals.org These reactions allow for the attachment of this chiral scaffold to other molecular fragments, expanding its utility in the synthesis of complex architectures.

| Reaction Type | Reagent | Product Functional Group | Significance |

| Acylation | Acid chloride, Anhydride | Amide | Formation of stable linkages, introduction of new functional groups. |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine | Modification of steric and electronic properties, creation of new chiral centers. |

| Reductive Amination | Aldehyde, Ketone | Secondary or Tertiary Amine | Formation of C-N bonds with control over substitution. |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Introduction of a robust and often crystalline functional group. |

These derivatization reactions are crucial for integrating the chiral (trifluoromethyl)cyclohexane (B1599226) unit into larger and more complex molecular frameworks, which is a key strategy in the development of new bioactive compounds.

Introduction of the (trifluoromethyl)cyclohexane Scaffold into Diverse Molecular Frameworks

The trifluoromethylcyclohexane motif is a desirable feature in many biologically active molecules due to the unique properties conferred by the trifluoromethyl group. The use of this compound as a building block allows for the direct incorporation of this pre-functionalized and stereochemically defined scaffold. A notable example of incorporating a similar chiral amine on a cyclic scaffold is the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, a pharmaceutically important amino acid, which highlights the utility of such building blocks. nih.govresearchgate.net Furthermore, methods for the syn-selective 1,3-bis-trifluoromethylation of (hetero)cycloalkylidene-malononitriles demonstrate synthetic routes to related trifluoromethylated cyclohexane structures. chemrxiv.org

Precursor in Medicinal Chemistry Research (Focus on Synthetic Pathways and Scaffold Design)

The trifluoromethyl group is a highly sought-after substituent in medicinal chemistry due to its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.gov The compound this compound serves as a valuable precursor for the synthesis of novel drug candidates that incorporate the trifluoromethylcyclohexane scaffold.

Design and Synthesis of Novel Chiral Scaffolds Incorporating the (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine Unit

The design of novel chiral scaffolds is pivotal for exploring new areas of chemical space and identifying molecules with unique biological activities. The "(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine" unit serves as a valuable starting point for the construction of diverse and three-dimensional molecular architectures. The primary amine functionality is a key handle for a multitude of chemical transformations, allowing for the systematic elaboration of the core structure.

One common and effective strategy for scaffold diversification is the formation of amide and urea (B33335) derivatives. These functional groups are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding interactions with biological targets. Starting from (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, a library of chiral scaffolds can be readily synthesized through reactions with a variety of carboxylic acids, acyl chlorides, and isocyanates. This approach allows for the introduction of a wide range of substituents, thereby modulating the physicochemical properties and biological activity of the resulting molecules.

For instance, coupling the amine with bicyclic or heterocyclic carboxylic acids can generate rigid scaffolds with well-defined three-dimensional shapes. Such structures are of particular interest in drug discovery as they can present functional groups in precise orientations for optimal target engagement. Similarly, the reaction with functionalized isocyanates can introduce additional points for diversification or for probing interactions within a binding site.

Below is a table illustrating hypothetical novel chiral scaffolds that could be synthesized from this compound and their potential synthetic precursors.

| Scaffold Name | Structure | Synthetic Precursor 1 | Synthetic Precursor 2 |

| N-((1r,2s)-2-(trifluoromethyl)cyclohexyl)benzamide | Image of the amide product | (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine | Benzoic acid (or Benzoyl chloride) |

| 1-(4-chlorophenyl)-3-((1r,2s)-2-(trifluoromethyl)cyclohexyl)urea | Image of the urea product | (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine | 4-chlorophenyl isocyanate |

| N-((1r,2s)-2-(trifluoromethyl)cyclohexyl)nicotinamide | Image of the heterocyclic amide product | (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine | Nicotinic acid |

These examples represent a small fraction of the potential chiral scaffolds that can be accessed from this versatile building block. The combination of the rigid, chiral cyclohexane core with the synthetically tractable amine group provides a powerful platform for the generation of diverse and novel molecular architectures for drug discovery and chemical biology.

Strategic Use in Fragment-Based Drug Discovery Approaches (Synthetic Aspects)

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. researchgate.net This approach relies on screening small, low-molecular-weight compounds ("fragments") that typically bind to biological targets with low affinity. researchgate.net These initial hits are then optimized into more potent leads through chemical elaboration. researchgate.net The unique structural features of "(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine" make it an attractive candidate for inclusion in fragment libraries.

The strategic advantages of this fragment include:

Three-Dimensionality: The cyclohexane ring provides a non-planar, rigid scaffold, which is often desirable for achieving high binding affinity and selectivity.

Chirality: The defined stereochemistry can lead to specific interactions with chiral biological targets, a crucial factor in modern drug design. enamine.net

Trifluoromethyl Group: The CF3 group can significantly enhance metabolic stability, binding affinity (through favorable interactions), and lipophilicity, all of which are important pharmacokinetic properties. nih.gov

Synthetic Tractability: The primary amine serves as a convenient point for synthetic elaboration, allowing for the "growing" of the fragment into a more potent inhibitor.

From a synthetic perspective, the primary amine of (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine can be readily modified using a variety of robust and high-yielding reactions. This is a critical consideration in FBDD, where the rapid generation of analogs is essential for exploring the structure-activity relationship (SAR).

Common synthetic strategies for fragment elaboration include:

Amide Coupling: Reaction with a diverse set of carboxylic acids allows for the exploration of different substituents and their impact on binding. Parallel synthesis techniques can be employed to rapidly generate a library of amides.

Urea Formation: Treatment with isocyanates provides access to urea derivatives, which can introduce different hydrogen bonding patterns and steric bulk.

Reductive Amination: Reaction with aldehydes or ketones can be used to introduce larger and more complex substituents, effectively "growing" the fragment into unoccupied regions of a binding pocket.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are another important class of functional groups in medicinal chemistry.

The following table illustrates hypothetical elaboration of the (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine fragment into more complex, drug-like molecules using common synthetic transformations.

| Elaboration Strategy | Resulting Structure | Reagents |

| Amide Coupling | Image of an elaborated amide | Carboxylic acid, coupling agent (e.g., HATU) |

| Urea Formation | Image of an elaborated urea | Isocyanate |

| Reductive Amination | Image of a secondary amine product | Aldehyde or Ketone, reducing agent (e.g., NaBH(OAc)3) |

The systematic application of these synthetic methods to the "(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine" core can facilitate the rapid optimization of initial fragment hits into potent and selective lead compounds.

Mechanistic Investigations and Reactivity Studies of 1r,2s 2 Trifluoromethyl Cyclohexan 1 Amine and Its Derivatives

Elucidation of Reaction Pathways and Stereochemical Outcomes in Functionalization

The functionalization of (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine can proceed at either the amine nitrogen or the cyclohexane (B81311) scaffold. The stereochemical outcome of these reactions is largely dictated by the pre-existing stereocenters at C-1 and C-2. The trans relationship between the amine and the trifluoromethyl group places them on opposite faces of the cyclohexane ring in its preferred chair conformation.

In reactions involving the amine group, such as N-alkylation or N-acylation, the mechanism is a standard nucleophilic attack by the nitrogen lone pair. The stereochemistry at C-1 and C-2 remains intact, but the new substituent on the nitrogen can influence the conformational equilibrium of the ring.

When the cyclohexane ring itself is functionalized, the trifluoromethyl group exerts significant stereodirecting influence. Due to its considerable steric bulk, the CF₃ group preferentially occupies an equatorial position in the chair conformation to minimize unfavorable 1,3-diaxial interactions. This locks the ring into a conformation where one face is sterically shielded. Consequently, electrophilic or radical attack on the ring will preferentially occur from the less hindered face, anti to the trifluoromethyl group. For instance, in a hypothetical radical-mediated C-H functionalization, the incoming radical would approach from the face opposite the CF₃ group, leading to a highly diastereoselective transformation. nih.govnih.gov This principle is fundamental in stereoselective syntheses, where existing stereocenters are used to control the formation of new ones. rsc.orgnih.gov The stereochemical outcome is thus a direct consequence of minimizing steric strain in the transition state, a well-established principle in the functionalization of substituted cyclohexanes. nih.gov

Influence of the Trifluoromethyl Group on Amine Reactivity and Basicity

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. Its presence adjacent to the amine functionality in 2-(trifluoromethyl)cyclohexan-1-amine (B1316632) has a dramatic impact on the nitrogen atom's reactivity and basicity through a strong negative inductive effect (-I effect).

This inductive withdrawal of electron density significantly reduces the availability of the nitrogen lone pair for protonation, thereby decreasing the amine's basicity. wikipedia.org The basicity of an amine is quantified by the pKa of its conjugate acid (R-NH₃⁺). A lower pKa value indicates a weaker base. While the pKa of the parent cyclohexylamine (B46788) is approximately 10.64, the introduction of an adjacent CF₃ group is expected to lower this value by several units. wikipedia.orgnih.gov Studies on other fluorinated cyclic amines have shown pKa reductions of 2 to 5 units depending on the position of the fluorinated substituent. yuntsg.comresearchgate.netsemanticscholar.org This effect is clearly illustrated by comparing the basicity of related amines.

| Compound | pKa of Conjugate Acid | Basicity Relative to Cyclohexylamine |

|---|---|---|

| Ammonia | 9.25 | Weaker |

| Aniline | 4.62 | Much Weaker |

| Cyclohexylamine | 10.64 | Reference |

| 2-(Trifluoromethyl)pyrrolidine (analogous) | ~6.0 | Much Weaker |

| (1r,2s)-2-(Trifluoromethyl)cyclohexan-1-amine (predicted) | ~6.5 - 8.5 | Much Weaker |

This reduced basicity also translates to reduced nucleophilicity, affecting the kinetics of reactions where the amine acts as a nucleophile.

Catalytic Mechanisms Involving (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine as a Chiral Component

The defined stereochemistry of (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine makes it a valuable scaffold for developing chiral catalysts and ligands for asymmetric synthesis.

As a primary amine, this compound can serve as a chiral organocatalyst, particularly in reactions involving carbonyl compounds. The catalytic cycle typically begins with the condensation of the amine catalyst with a substrate, such as an aldehyde or ketone, to form a key intermediate: a chiral enamine or a chiral iminium ion.

Enamine Catalysis: In this mode, the amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. The chiral environment is established by the cyclohexyl backbone, with the bulky CF₃ group creating a sterically biased pocket. This bias directs the approach of an electrophile to one face of the enamine, resulting in the enantioselective formation of a new carbon-carbon or carbon-heteroatom bond. organic-chemistry.orgnih.gov Subsequent hydrolysis of the resulting iminium species regenerates the chiral amine catalyst and releases the functionalized product. princeton.edu

Iminium Ion Catalysis: Alternatively, when reacting with α,β-unsaturated carbonyls, the amine forms a chiral iminium ion. This transformation lowers the LUMO of the substrate, activating it for nucleophilic attack. The steric hindrance provided by the CF₃ group and the cyclohexane ring blocks one face of the π-system, forcing the nucleophile to attack from the opposite, less hindered face, thus controlling the stereochemical outcome of the reaction.

In both mechanisms, the CF₃ group plays a dual role: its electronic properties can influence the reactivity of the key intermediate, while its steric bulk is crucial for establishing the facial bias necessary for high enantioselectivity.

The amine can also be elaborated into a chiral ligand for asymmetric metal catalysis. For example, derivatization can produce chiral diamine or phosphine-amine ligands capable of coordinating to transition metals like rhodium, palladium, or copper. acs.org

In a metal complex, the nitrogen atom of the amine coordinates to the metal center. The adjacent trifluoromethylated stereocenter imposes a rigid and well-defined chiral environment around the metal. Chiral induction arises from the steric interactions between the ligand and the reacting substrates within the metal's coordination sphere. uni-muenchen.de The bulky CF₃ group effectively blocks certain coordination sites or approach trajectories, forcing the substrate to bind in a specific orientation. This selective binding predetermines the stereochemical outcome of the catalytic transformation, such as hydrogenation or C-C bond formation. The strong electron-withdrawing nature of the CF₃ group also modulates the electronic properties of the metal center, which can fine-tune its catalytic activity and selectivity.

Stereoelectronic Effects in Reactivity

Stereoelectronic effects, which describe the influence of orbital alignment on molecular conformation and reactivity, are prominent in (1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine.

The conformational preference of the cyclohexane ring is a primary determinant of its reactivity. The trifluoromethyl group has a large conformational A-value (a measure of its preference for the equatorial position), estimated to be around 2.1-2.4 kcal/mol. The amino group has a smaller A-value (approx. 1.7 kcal/mol). In the trans-1,2-disubstituted configuration, the lowest energy chair conformation will feature the larger CF₃ group in an equatorial position to minimize 1,3-diaxial strain, forcing the amino group into an axial position. utdallas.edu This (e,a) conformation is in equilibrium with the (a,e) conformer, but the energy difference makes the former significantly more populated.

This defined conformation has several stereoelectronic consequences:

Inductive Effects (σ-effects): The powerful electron-withdrawing effect of the C-F bonds propagates through the sigma framework, decreasing the electron density on adjacent carbons and making nearby axial C-H bonds slightly more acidic.

Hyperconjugation: There can be stabilizing hyperconjugative interactions between filled orbitals (e.g., C-H or C-C bonds) and empty orbitals. A key interaction is the anti-periplanar alignment of a σ orbital with an adjacent σ* orbital. For instance, the interaction between the σ orbital of an axial C-H bond and the anti-periplanar σ* orbital of the C-N or C-CF₃ bond can influence bond lengths and reactivity. msu.ru

Gauche Interactions: The relationship between the vicinal amine and trifluoromethyl groups involves gauche interactions between the C-N and C-CF₃ bonds. The electrostatic repulsion between the electron-withdrawing CF₃ group and the lone pair on the nitrogen can influence the rotational barrier and preferred rotamer of the amino group.

These effects collectively govern the molecule's shape, stability, and the transition states of its reactions, providing a clear link between its static structure and dynamic chemical behavior. researchgate.net

Future Directions and Emerging Research Avenues for Trifluoromethylated Chiral Cyclohexylamines

The introduction of trifluoromethyl (CF3) groups into chiral alicyclic scaffolds, such as the cyclohexylamine (B46788) framework, has yielded molecules with significant potential across various scientific domains. The unique electronic properties of the CF3 group can profoundly influence the physical, chemical, and biological characteristics of the parent molecule. As research progresses, several key areas are emerging that promise to expand the utility and accessibility of compounds like rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine and its chiral congeners. These future directions focus on refining their synthesis, broadening their applications, and deepening the fundamental understanding of their behavior through advanced computational and sustainable methodologies.

Q & A

Q. What scalable synthetic routes are recommended for rac-(1r,2s)-2-(trifluoromethyl)cyclohexan-1-amine, and how can enantiomeric purity be optimized?

- Methodological Answer : A scalable approach involves fluorination of cyclohexane precursors using trifluoromethylation reagents. For example, demonstrates recrystallization with trifluoroacetate to enhance purity (79% yield after recrystallization). Optimizing enantiomeric purity may require chiral resolution via diastereomeric salt formation (e.g., using dibenzylamine derivatives) or chiral chromatography . highlights the use of terephthaloyl chloride and DMAP in DCM for analogous fluorinated cyclohexane syntheses (48–88% yields), suggesting similar conditions could be adapted .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR : NMR distinguishes trifluoromethyl environments, while NOESY identifies spatial relationships between substituents.

- Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers. and emphasize diastereomer separation via chromatographic techniques for related cyclohexane diamines .

- X-ray crystallography : Definitive stereochemical assignment requires single-crystal analysis, as shown in for fluorocyclohexanamine derivatives .

Advanced Research Questions

Q. How can computational chemistry methods predict reaction pathways and optimize synthetic conditions for this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states to predict stereochemical outcomes. describes using reaction path searches and machine learning to narrow experimental conditions. For example, calculate activation energies for trifluoromethyl group introduction and validate with kinetic experiments. Implement feedback loops where experimental data refine computational models .

Q. What strategies resolve discrepancies between experimental data (e.g., NMR coupling constants) and computational stereochemical predictions?

- Methodological Answer :

- Dynamic NMR Analysis : Assess conformational flexibility causing unexpected coupling constants.

- Solvent Effects : Re-run computations with explicit solvent models (e.g., COSMO-RS) to align with experimental conditions.

- Cross-Validation : Compare multiple techniques (e.g., ECD spectroscopy, X-ray) to resolve ambiguities. ’s integrated computational-experimental framework is critical here .

Q. What challenges arise in achieving diastereoselective synthesis, and how can reaction conditions be modified to improve selectivity?

- Methodological Answer :

- Temperature Control : Lower temperatures favor kinetic control, reducing epimerization (e.g., -78°C for lithiation steps).

- Catalyst Design : Chiral auxiliaries or asymmetric catalysts (e.g., Jacobsen’s thiourea catalysts) can enhance selectivity. demonstrates trans-diastereomer dominance in N,N'-dimethylcyclohexanediamine synthesis via steric control .

- Additives : Use Lewis acids (e.g., Mg(OTf)) to stabilize transition states, as seen in for fluorinated cyclohexane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.